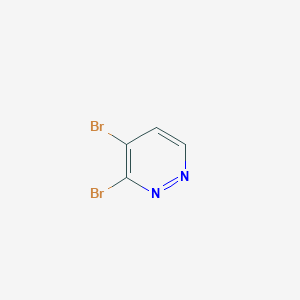![molecular formula C24H23N3O B14296233 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- CAS No. 112022-04-5](/img/structure/B14296233.png)
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is a compound belonging to the family of acridine derivatives. These compounds are known for their intercalating properties, which allow them to insert themselves between DNA base pairs. This particular compound has been studied for its potential antitumor activity and its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- typically involves the reaction of acridine derivatives with appropriate amines. One common method involves the reaction of acridine-4-carboxylic acid with N,N-dimethyl-1,2-diaminoethane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: Used as a DNA intercalator in studies of DNA structure and function.
Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.
Medicine: Explored as a potential antitumor agent due to its ability to interfere with DNA processes in cancer cells.
作用機序
The mechanism of action of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- involves its intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby interfering with DNA replication and transcription. The compound’s ability to bind to DNA and inhibit topoisomerase activity makes it a potent antitumor agent .
類似化合物との比較
Similar Compounds
9-Aminoacridine-4-carboxamide: Another acridine derivative with similar DNA intercalating properties.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: A closely related compound with similar antitumor activity.
5-Substituted 9-aminoacridine-4-carboxamides: These compounds have been studied for their enhanced DNA binding and cytotoxicity
Uniqueness
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and topoisomerase inhibition. This makes it a promising candidate for further development as an antitumor agent .
特性
CAS番号 |
112022-04-5 |
|---|---|
分子式 |
C24H23N3O |
分子量 |
369.5 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-9-phenylacridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(17-9-4-3-5-10-17)18-11-6-7-14-21(18)26-23(19)20/h3-14H,15-16H2,1-2H3,(H,25,28) |
InChIキー |
OWMIGERTWFJWTP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
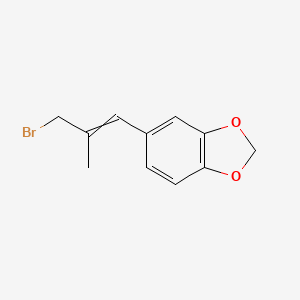
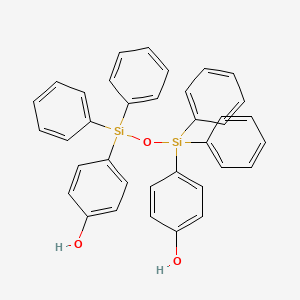
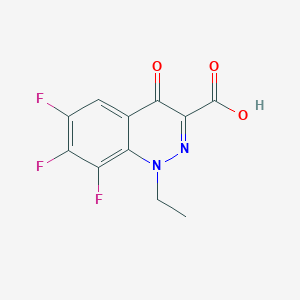
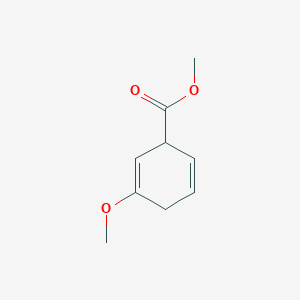

![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)

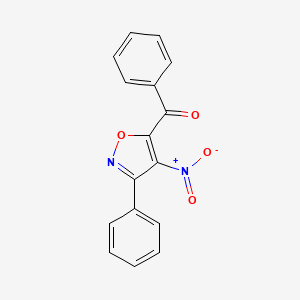
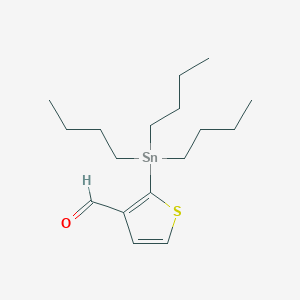
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)
